molecular formula C28H31N5O2S2 B11630581 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630581
M. Wt: 533.7 g/mol
InChI Key: QOYOHTWCNCLZDG-HAHDFKILSA-N
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Description

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one core structure, which is further substituted with various functional groups, including a benzylpiperazine moiety and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, typically using benzyl chloride and piperazine.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of appropriate thioamide and α-haloketone precursors under mild conditions.

    Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and introducing the remaining functional groups to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at developing new drugs for various diseases.

    Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde: This compound shares the benzylpiperazine moiety and has similar biological activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar piperazine structure and is used in medicinal chemistry research.

    2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides: These compounds are investigated for their potential as carbonic anhydrase inhibitors.

Uniqueness

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with a benzylpiperazine moiety and a thiazolidinone ring. This unique structure imparts distinct biological activity and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H31N5O2S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O2S2/c1-19(2)16-33-27(35)23(37-28(33)36)15-22-25(29-24-10-9-20(3)17-32(24)26(22)34)31-13-11-30(12-14-31)18-21-7-5-4-6-8-21/h4-10,15,17,19H,11-14,16,18H2,1-3H3/b23-15-

InChI Key

QOYOHTWCNCLZDG-HAHDFKILSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CC5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CC5=CC=CC=C5)C=C1

Origin of Product

United States

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